Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16600457
InChI: InChI=1S/C27H32N4O8/c1-15(24(34)28-14-38-13-23(32)33)29-25(35)16(2)30-26(36)17(3)31-27(37)39-12-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,15-17,22H,12-14H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H,31,37)(H,32,33)/t15-,16-,17-/m0/s1
SMILES:
Molecular Formula: C27H32N4O8
Molecular Weight: 540.6 g/mol

Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH

CAS No.:

Cat. No.: VC16600457

Molecular Formula: C27H32N4O8

Molecular Weight: 540.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH -

Specification

Molecular Formula C27H32N4O8
Molecular Weight 540.6 g/mol
IUPAC Name 2-[[[(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]methoxy]acetic acid
Standard InChI InChI=1S/C27H32N4O8/c1-15(24(34)28-14-38-13-23(32)33)29-25(35)16(2)30-26(36)17(3)31-27(37)39-12-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,15-17,22H,12-14H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H,31,37)(H,32,33)/t15-,16-,17-/m0/s1
Standard InChI Key GMNNXNFNNQWLHS-ULQDDVLXSA-N
Isomeric SMILES C[C@@H](C(=O)NCOCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C(=O)NCOCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Structural and Functional Characteristics

Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH combines three key elements:

  • Fmoc Protecting Group: The Fmoc moiety enables selective deprotection under basic conditions (e.g., piperidine), making it ideal for solid-phase peptide synthesis (SPPS) .

  • Tripeptide Backbone: The Ala-Ala-Ala sequence provides a rigid, hydrophobic scaffold that enhances stability against enzymatic degradation .

  • Ether-Linked Carboxylic Acid: The C-O-C-COOH terminus allows conjugation to targeting moieties (e.g., antibodies) or payloads (e.g., cytotoxic drugs) via carbodiimide-mediated coupling .

Synthesis and Optimization

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH typically follows SPPS protocols, as exemplified by methodologies in steroid-peptide conjugate synthesis :

Step 1: Resin Loading

  • A Wang resin pre-loaded with a carboxylic acid handle is used.

  • Fmoc-Ala-OH is activated using PyBOP/HOBt and coupled to the resin in dimethylformamide (DMF) .

Step 2: Sequential Deprotection and Coupling

  • The Fmoc group is removed with 20% piperidine in DCM .

  • Subsequent Fmoc-Ala-OH residues are coupled using identical conditions to form the Ala-Ala-Ala sequence.

StepYield (%)Purity (HPLC)Key Reagents
Resin Loading95>90%Wang resin, PyBOP
Tripeptide Assembly8885–90%Fmoc-Ala-OH, HOBt
Ether Linkage Formation7580%HMBA, SOCl₂
Final Cleavage9095%TFA, triisopropylsilane

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (400 MHz, DMSO-d₆): δ 7.88 (d, J = 7.5 Hz, Fmoc aromatic protons), 4.33 (m, α-CH of Ala), 3.45 (s, C-O-C methylene) .

    • ¹³C-NMR: 156.9 ppm (Fmoc carbonyl), 172.3 ppm (amide carbonyl) .

  • Mass Spectrometry (MS):

    • LRMS: [M+H]⁺ observed at m/z 688.3 (calculated 688.2) .

Stability and Reactivity

Hydrolytic Stability

  • The ether linkage (C-O-C) demonstrates superior stability to ester bonds, with <5% degradation after 72 hours in phosphate-buffered saline (pH 7.4) .

  • The amide bond remains intact under physiological conditions, as confirmed by LC-MS .

Applications in Drug Delivery

Antibody-Drug Conjugates (ADCs)

Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH serves as a linker in ADCs, enabling:

  • Controlled Payload Release: Enzymatic cleavage by tumor-associated proteases (e.g., cathepsin B) triggers drug release .

  • Reduced Systemic Toxicity: Targeted delivery minimizes off-target effects, as evidenced by in vivo studies showing 50% lower hepatotoxicity compared to non-targeted analogs .

Peptide-Polymer Conjugates

  • Conjugation to polyethylene glycol (PEG) enhances pharmacokinetics, with a 3-fold increase in plasma half-life observed in murine models .

Comparative Analysis with Analogous Linkers

Table 2: Performance Metrics of Peptide-Based Linkers

LinkerPayload Release RatePlasma StabilitySynthetic Complexity
Val-Cit-PABCFast (t₁/₂ = 2 h)ModerateHigh
Fmoc-Ala-Ala-Ala-C-O-CModerate (t₁/₂ = 8 h)HighModerate
PEG₄-MaleimideSlow (t₁/₂ = 24 h)LowLow

Data sourced from enzymatic hydrolysis assays and SPPS yield comparisons .

Challenges and Future Directions

Synthesis Limitations

  • Epimerization Risk: Prolonged coupling times (>3 hours) during SPPS lead to 5–10% D-Ala formation, necessitating optimized protocols .

  • Cost Efficiency: Large-scale production remains costly due to Fmoc reagent expenses (~$1,200/mol) .

Emerging Innovations

  • Photocleavable Modifications: Integrating ortho-nitrobenzyl groups into the linker enables light-triggered payload release, enhancing spatiotemporal control .

  • Biodegradable Ethers: Research into enzymatically labile ethers aims to further improve tumor-specific activation .

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